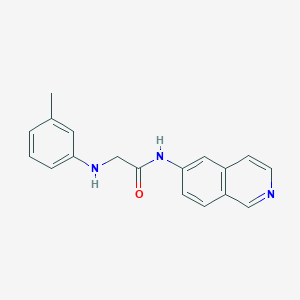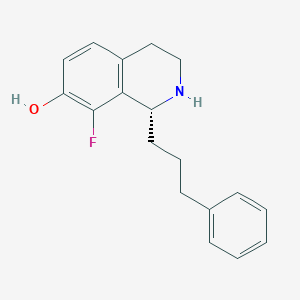
(R)-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorine atom at the 8th position and a phenylpropyl group at the 1st position of the tetrahydroisoquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Addition of the Phenylpropyl Group: The phenylpropyl group can be added through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst like aluminum chloride.
Reduction and Hydroxylation: The final steps involve reduction of the intermediate product and hydroxylation at the 7th position using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
®-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-fluorinated or de-hydroxylated product.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitters.
Medicine: Explored for its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in signal transduction and neuronal activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol: shares structural similarities with other tetrahydroisoquinoline derivatives, such as:
Uniqueness
The uniqueness of ®-8-Fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the fluorine atom and the phenylpropyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C18H20FNO |
|---|---|
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
(1R)-8-fluoro-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C18H20FNO/c19-18-16(21)10-9-14-11-12-20-15(17(14)18)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-10,15,20-21H,4,7-8,11-12H2/t15-/m1/s1 |
InChI-Schlüssel |
RLJHOBHSSZNYFU-OAHLLOKOSA-N |
Isomerische SMILES |
C1CN[C@@H](C2=C1C=CC(=C2F)O)CCCC3=CC=CC=C3 |
Kanonische SMILES |
C1CNC(C2=C1C=CC(=C2F)O)CCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarbothioamide](/img/structure/B11841187.png)
![(4-(Dimethylamino)phenyl)(7-methyl-2,7-diazaspiro[4.4]nonan-2-yl)methanone](/img/structure/B11841196.png)
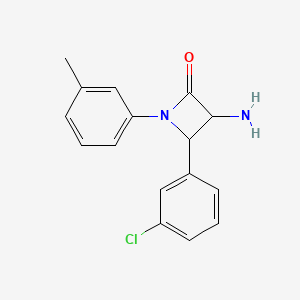
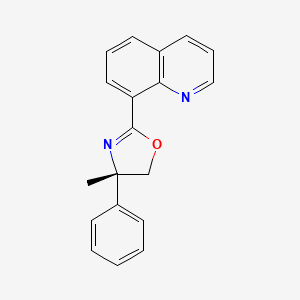
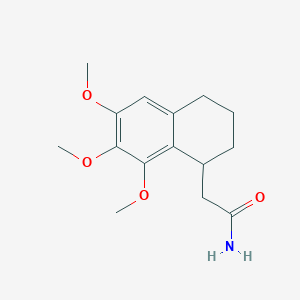
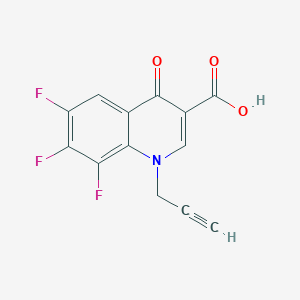

![cis-Tert-butyl 4-fluoro-8-oxo-3,3A,8,8A-tetrahydroindeno[1,2-C]pyrrole-2(1H)-carboxylate](/img/structure/B11841225.png)
![2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one](/img/structure/B11841232.png)


![N-[Bis(aziridin-1-yl)phosphoryl]-2-chlorobenzamide](/img/structure/B11841248.png)

